Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

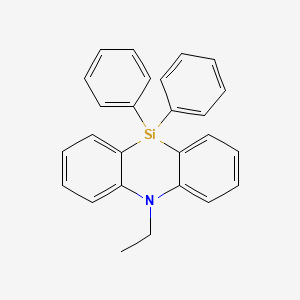

Phenazasiline derivatives are heterocyclic compounds featuring a silicon atom in a dibenzazasiline core. The specific compound 5-ethyl-5,10-dihydro-10,10-diphenylphenazasiline (CAS 76-51-7, molecular formula C₂₆H₂₃NSi) is characterized by a 5-ethyl substituent and 10,10-diphenyl groups on the dihydroazasiline backbone . However, detailed synthetic protocols or spectroscopic data for this exact ethyl-substituted variant are scarce in the provided evidence. Most studies focus on structurally related phenazasiline compounds, such as 10,10-diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline (CAS 3508-62-1, molecular formula C₂₄H₁₉NSi), which lacks the ethyl group but shares the diphenyl and dihydroazasiline framework .

Key properties of phenazasiline derivatives include:

- Thermal Stability: Phenazasiline-containing polyamides and polyesters exhibit negligible degradation below 400°C under nitrogen, demonstrating high thermal resistance .

- Photophysical Behavior: Phenazasiline derivatives show delayed fluorescence with a triplet energy (T₁) of 3.12 eV, as observed in phosphorescence studies at 77 K .

- Synthetic Routes: Typical synthesis involves Ullmann coupling or Buchwald-Hartwig amination, using palladium catalysts and aryl halides to introduce substituents (e.g., triazine or methyl groups) at position 5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Typically, industrial synthesis would involve scaling up laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazasiline oxides, while reduction could produce phenazasiline hydrides. Substitution reactions can result in various substituted phenazasiline derivatives .

Scientific Research Applications

Optoelectronic Applications

Phenazasiline derivatives have shown promising results in optoelectronic applications due to their excellent solubility, thermal stability, and favorable electronic properties.

Key Properties:

- Thermal Stability: The compound exhibits high thermal stability, making it suitable for applications that require durability under varying temperatures.

- Optoelectronic Properties: It demonstrates good charge transport characteristics and photophysical properties essential for optoelectronic devices.

Case Study:

Research indicates that phenazasiline-based materials can be effectively used in the development of organic electronics. A study highlighted the efficient synthesis of all-aryl phenazasilines that exhibit enhanced optoelectronic properties, paving the way for sophisticated molecular design in organic electronics .

Organic Light-Emitting Diodes (OLEDs)

Phenazasiline has been extensively investigated as a blue thermally activated delayed fluorescence (TADF) emitter in OLEDs.

Performance Metrics:

- External Quantum Efficiency: Devices utilizing phenazasiline-based emitters have achieved maximum external quantum efficiencies of up to 27.6% .

- Color Coordinates: The emitted light has CIE chromaticity coordinates of (0.14, 0.26), indicating a deep blue emission suitable for high-quality displays.

Case Study:

A comprehensive photophysical investigation revealed that phenazasiline and similar compounds exhibit blue TADF emissions with high photoluminescence quantum efficiencies (∼100%) and rapid spin-conversion rates, which are critical for efficient OLED performance .

Thin-Film Transistors (TFTs)

Phenazasiline compounds have also been explored for use in thin-film transistors due to their electronic properties.

Application Insights:

- Device Fabrication: TFT devices incorporating bis(phenazasiline) derivatives have been fabricated, showcasing the compound's potential in semiconductor applications .

- Electrical Performance: These devices demonstrated favorable electrical characteristics, making them viable candidates for next-generation electronic applications.

Summary Table of Applications

| Application | Key Features | Performance Metrics |

|---|---|---|

| Optoelectronics | High solubility and thermal stability | Enhanced charge transport |

| OLEDs | Blue TADF emitter | External quantum efficiency up to 27.6% |

| Thin-Film Transistors | Suitable for semiconductor applications | Favorable electrical characteristics |

Mechanism of Action

The mechanism of action of Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl- involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Below is a detailed comparison of 10,10-diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline (CAS 3508-62-1) and structurally related compounds, highlighting molecular features, physical properties, and applications.

Table 1: Structural and Molecular Comparison

Table 2: Key Physical and Photophysical Properties

*T₁ value for Spiroacridinefluorene, a related compound.

Biological Activity

Phenazasiline, specifically 5-ethyl-5,10-dihydro-10,10-diphenyl-, is a compound that falls under the category of phenazine derivatives. These compounds are known for their diverse biological activities, which include antimicrobial, antifungal, and antitumor properties. This article delves into the biological activity of this compound, summarizing research findings and presenting relevant data tables and case studies.

Chemical Structure and Properties

Phenazasiline is characterized by its unique structure comprising a phenazine core with ethyl and diphenyl substituents. The general structure can be depicted as follows:

The presence of various functional groups in phenazine derivatives significantly influences their biological activity. The substituents can modulate the compound's interaction with biological targets, enhancing or diminishing its efficacy.

Antimicrobial Properties

Phenazasiline has shown promising antimicrobial activity against various pathogens. Research indicates that phenazine derivatives can produce reactive oxygen species (ROS), which contribute to their antimicrobial effects. The ability to generate ROS is crucial for disrupting microbial membranes and inhibiting growth.

Table 1: Antimicrobial Activity of Phenazasiline Derivatives

Antifungal Effects

The antifungal properties of phenazasiline have been evaluated against several fungal strains. Its efficacy is attributed to its ability to interfere with fungal cell wall synthesis and function.

Table 2: Antifungal Activity of Phenazasiline

Antitumor Activity

Recent studies have highlighted the potential of phenazasiline as an antitumor agent. Its mechanism may involve the induction of apoptosis in cancer cells through ROS generation and interference with cellular signaling pathways.

Case Study: Antitumor Activity in Human Cancer Cell Lines

A study investigated the effects of phenazasiline on various human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

Key Findings:

- MCF-7 Cells: IC50 = 25 µM

- A549 Cells: IC50 = 30 µM

- Mechanism: Induction of apoptosis via ROS-mediated pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of phenazasiline is crucial for optimizing its biological activity. Variations in substituents can lead to significant changes in potency and spectrum of activity. For example, the introduction of electron-withdrawing groups can enhance antimicrobial efficacy by increasing the compound's reactivity towards biological targets.

Table 3: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increased potency |

| Alkyl groups | Enhanced solubility |

| Aromatic rings | Improved stability |

Q & A

Advanced Research Questions

Q. How do substituent positions (e.g., methyl groups) influence photophysical properties in phenazasiline derivatives?

Methyl substitutions on the triazine linker modulate steric and electronic effects, altering triplet-state (T1) energy levels. For example:

- Phenazasiline with 2,5-dimethylphenyl-triazine exhibits a T1 of 3.12 eV, enabling thermally activated delayed fluorescence (TADF) in OLED applications.

- Compare with spiroacridine derivatives (T1 = 2.86 eV) to assess donor-acceptor interactions via phosphorescence spectra at 77 K .

Q. How to resolve contradictions in NMR spectral assignments for complex phenazasiline derivatives?

Discrepancies in aromatic proton splitting (e.g., δ = 7.69–7.62, m, 13H) may arise from conformational flexibility or paramagnetic impurities. Use deuterated solvents (CDCl₃) to stabilize signals and apply 2D NMR techniques (COSY, HSQC) to resolve overlapping peaks. Cross-validate with computational methods (DFT) for chemical shift predictions .

Q. What computational approaches predict electronic transitions in phenazasiline-based TADF emitters?

Perform time-dependent density functional theory (TD-DFT) calculations to model singlet-triplet energy gaps (ΔEₛₜ). Optimize molecular geometries at the B3LYP/6-31G(d) level and compare oscillator strengths with experimental UV-vis spectra. Correlate results with delayed fluorescence lifetimes measured via transient photoluminescence .

Q. How to optimize reaction yields in large-scale syntheses?

Scale-up challenges include catalyst loading and heat dissipation. Reduce palladium catalyst to 0.5 mol% and increase stirring rate to maintain homogeneity. Use microwave-assisted synthesis for faster reaction kinetics (reducing time from 10 h to 2 h) while maintaining >60% yield .

Properties

CAS No. |

76-51-7 |

|---|---|

Molecular Formula |

C26H23NSi |

Molecular Weight |

377.6 g/mol |

IUPAC Name |

5-ethyl-10,10-diphenylbenzo[b][1,4]benzazasiline |

InChI |

InChI=1S/C26H23NSi/c1-2-27-23-17-9-11-19-25(23)28(21-13-5-3-6-14-21,22-15-7-4-8-16-22)26-20-12-10-18-24(26)27/h3-20H,2H2,1H3 |

InChI Key |

GAYTWVJPIWOSDS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2[Si](C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.